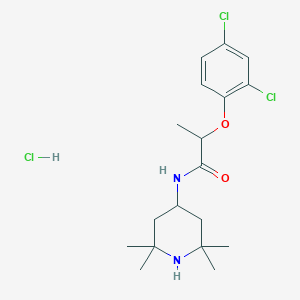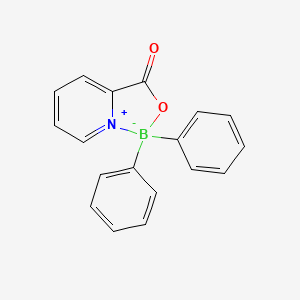
Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron is a boron-containing compound characterized by the presence of two phenyl groups and a pyridinecarboxylate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron typically involves the reaction of diphenylborinic acid with 2-pyridinecarboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The phenyl groups or the pyridinecarboxylate ligand can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a wide range of functionalized boron compounds.
Aplicaciones Científicas De Investigación
Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
Mecanismo De Acción
The mechanism of action of Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins that contain boron-binding sites, affecting their activity and function. In chemical reactions, the boron atom can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylborinic acid: Similar in structure but lacks the pyridinecarboxylate ligand.
2-Pyridinecarboxylic acid: Contains the pyridinecarboxylate ligand but lacks the boron atom.
Dichloro(2-pyridinecarboxylato)gold: Contains a similar ligand but with a gold atom instead of boron.
Uniqueness
Diphenyl(2-pyridinecarboxylato-kappa~2~N,O)boron is unique due to the combination of its boron atom and the pyridinecarboxylate ligand, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for.
Propiedades
IUPAC Name |
9,9-diphenyl-8-oxa-1-azonia-9-boranuidabicyclo[4.3.0]nona-1,3,5-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-18-17-13-7-8-14-20(17)19(22-18,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPWCIWYSSCVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([N+]2=CC=CC=C2C(=O)O1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)
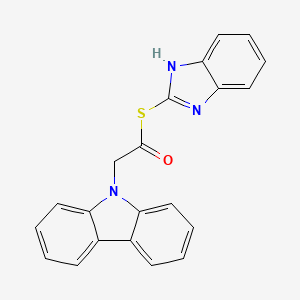
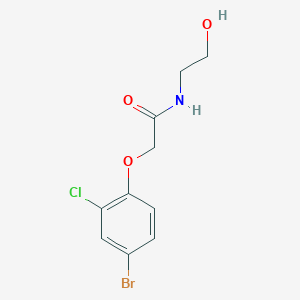

![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
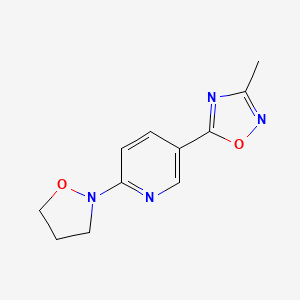
![2-Methoxy-4-methyl-1-[4-(3-propan-2-ylphenoxy)butoxy]benzene](/img/structure/B4929413.png)
![(8-methoxy-3a-methyl-3,4,5,10-tetrahydro-2H-cyclopenta[a]fluoren-3-yl) acetate](/img/structure/B4929415.png)
![1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine](/img/structure/B4929416.png)

